tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate
Description
“tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate” is a carbamate derivative featuring a cyclobutyl ring substituted with a chloromethyl group and protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is widely used in organic synthesis to protect amines, enabling selective reactivity in multi-step syntheses . The chloromethyl substituent likely enhances electrophilic reactivity, making the compound a candidate for nucleophilic substitution reactions, such as alkylation or further functionalization. Comparatively, analogs like tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate (hydroxymethyl substituent) and tert-butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate (aromatic substituent) highlight the influence of substituents on stability and reactivity .
Properties
Molecular Formula |
C10H18ClNO2 |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H18ClNO2/c1-9(2,3)14-8(13)12-10(7-11)5-4-6-10/h4-7H2,1-3H3,(H,12,13) |
InChI Key |
XOWWOCWENCBRHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CCl |
Origin of Product |
United States |
Preparation Methods
General Carbamate Formation Techniques
Carbamates are typically synthesized via:
- Curtius rearrangement : Conversion of carboxylic acids to carbamates through acyl azides and isocyanate intermediates.
- Hofmann rearrangement : Transformation of primary carboxamides to carbamates or amines.
- Alkoxycarbonylation of amines : Using reagents like di(2-pyridyl) carbonate or di-tert-butyl dicarbonate.
- Direct alkylation of carbamates : One-pot methods involving alkyl halides and catalytic promoters.
These methods vary in reagent toxicity, reaction conditions, and substrate scope.
Specific Challenges for tert-Butyl N-[1-(chloromethyl)cyclobutyl]carbamate
The presence of a chloromethyl substituent on the cyclobutyl ring requires careful choice of conditions to avoid side reactions like nucleophilic substitution or elimination. The tert-butyl carbamate group serves as a protecting group for the amine functionality.
Preparation Methods of tert-Butyl N-[1-(chloromethyl)cyclobutyl]carbamate
Starting Materials and Key Intermediates
- tert-Butyl (3-hydroxycyclobutyl)carbamate is a common precursor, which can be modified to introduce the chloromethyl group.
- The chloromethyl substituent is typically introduced via halogenation of a hydroxymethyl intermediate or by substitution reactions on a suitable cyclobutyl derivative.
Synthetic Route Example
A representative synthetic approach involves:
Preparation of tert-butyl (3-hydroxycyclobutyl)carbamate : This intermediate is synthesized by alkoxycarbonylation of the corresponding amine with di-tert-butyl dicarbonate under mild conditions.
Conversion of the hydroxymethyl group to chloromethyl : The hydroxyl group on the cyclobutyl ring is converted to a chloromethyl group, commonly by treatment with reagents such as thionyl chloride (SOCl2) or other chlorinating agents under controlled temperature to avoid decomposition.
Purification and characterization : The product is purified by standard chromatographic techniques and characterized by NMR, LC-MS, and other spectroscopic methods.
Detailed Experimental Data and Analysis
Reaction Conditions and Yields
Spectroscopic Characterization
- [^1H NMR](pplx://action/followup) : Signals corresponding to tert-butyl group (singlet near 1.4 ppm), cyclobutyl protons (multiplets 2.3-2.7 ppm), and chloromethyl protons (downfield shifts due to electronegativity).
- LC-MS : Molecular ion peak consistent with the expected molecular weight of tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. The reactions are typically carried out in polar solvents such as DMF or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce corresponding oxides or reduced derivatives .
Scientific Research Applications
tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
a) tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate
- Molecular Formula: C₁₀H₁₉NO₃
- Molecular Weight : 201.26 g/mol
- Substituent : Hydroxymethyl (-CH₂OH)
- Key Properties: Boiling Point: 312.2 ± 11.0 °C (predicted) Solubility: Miscible with polar organic solvents (e.g., ethanol, DMF) Application: Used as a protecting group in peptide synthesis due to its ease of removal under acidic conditions .
b) tert-butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate
- Molecular Formula: C₁₅H₂₀ClNO₂
- Molecular Weight : 281.78 g/mol
- Substituent : 2-Chlorophenyl (aromatic ring with Cl)
- Key Properties :
c) tert-butyl N-[[1-(methylamino)cyclobutyl]methyl]carbamate
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.3 g/mol
- Substituent: Methylamino (-CH₂NHCH₃)
- Key Properties: Reactivity: The methylamino group facilitates participation in condensation or reductive amination reactions. Application: Serves as an intermediate in the synthesis of bioactive molecules, such as protease inhibitors .
d) Tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
- Molecular Formula: C₁₅H₂₀BrNO₂
- Molecular Weight : 326.23 g/mol
- Substituent : 3-Bromophenyl
- Key Properties :
Data Table: Comparative Analysis
Research Findings and Reactivity Insights
- Chloromethyl vs. Hydroxymethyl : The chloromethyl group in the target compound exhibits higher electrophilicity than the hydroxymethyl analog, enabling nucleophilic substitutions (e.g., with amines or thiols) .
- Aromatic Substituents : The 2-chlorophenyl and 3-bromophenyl derivatives demonstrate enhanced stability and utility in drug discovery due to their aromatic interactions and halogen-mediated reactivity .
- Amino-Functionalized Analogs: Methylamino-substituted carbamates show versatility in forming hydrogen bonds, critical for targeting enzyme active sites .
Biological Activity
tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of carbamates, which are widely recognized for their utility in medicinal chemistry and drug design. The unique structural features of tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate suggest various mechanisms of action that may influence biological pathways.
Chemical Structure and Properties
The molecular formula of tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate is C10H18ClNO2, with a molecular weight of 219.71 g/mol. The compound features a tert-butyl group, a chloromethyl group attached to a cyclobutane ring, and a carbamate functionality. These structural elements contribute to its reactivity and potential interactions with biological targets.
The biological activity of tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes. The carbamate moiety can form covalent bonds, potentially leading to inhibition or modification of enzyme activities. This interaction may affect various biochemical pathways, including those involved in metabolism and signaling.
Case Studies
In exploring the pharmacological potential of carbamates, several studies highlight their role in drug development:
- A study published in Organic Chemistry noted that carbamates can act as effective inhibitors for certain enzymes, showcasing their potential in therapeutic applications against diseases such as cancer and infections .
- Another research article emphasized the utility of carbamates as protecting groups in organic synthesis, which can facilitate selective reactions involving biomolecules .
Applications in Drug Design
The unique structure of tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate positions it as a promising candidate for further exploration in drug design. Its ability to modify enzyme functions suggests potential applications in developing targeted therapies for various diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate, and how are reaction conditions optimized?
- The compound is typically synthesized via carbamate protection of the corresponding amine. A common method involves reacting 1-(chloromethyl)cyclobutanamine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at 0–25°C . Yield optimization requires strict moisture control and slow reagent addition to minimize side reactions like hydrolysis.
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- NMR Spectroscopy : The cyclobutane ring’s strain induces distinct upfield shifts for protons adjacent to the chloromethyl group (δ ~3.5–4.0 ppm for CH₂Cl). The tert-butyl group appears as a singlet at ~1.4 ppm .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular formula (C₁₁H₂₀ClNO₂), with fragmentation patterns confirming the loss of the Boc group (m/z ~100–105) .
Q. How does the compound’s stability vary under different storage or reaction conditions?
- The carbamate group is stable at neutral pH but hydrolyzes under strongly acidic (e.g., HCl/THF) or basic (e.g., NaOH/MeOH) conditions, releasing the amine . Storage at –20°C in inert atmospheres (argon/nitrogen) prevents degradation, while exposure to humidity or light accelerates decomposition .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity challenges during nucleophilic substitution at the chloromethyl group?
- The cyclobutane ring’s strain increases electrophilicity at the chloromethyl carbon, favoring SN2 mechanisms. However, steric hindrance from the tert-butyl group can reduce reaction rates with bulky nucleophiles (e.g., arylthiols). Computational studies (DFT) are recommended to map steric/electronic effects .
Q. How can researchers resolve contradictions in reported yields for derivatives synthesized from this compound?
- Discrepancies often arise from variations in solvent polarity (e.g., DMF vs. acetonitrile) or catalyst choice (e.g., phase-transfer catalysts). Systematic optimization using Design of Experiments (DoE) frameworks can identify critical parameters (temperature, stoichiometry) and interactions .
Q. What strategies mitigate side reactions during multi-step syntheses using this intermediate?
- Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid unintended Boc cleavage .
- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) effectively separates byproducts. For scale-up, recrystallization in ethanol/water improves purity .
Q. How do structural modifications to the cyclobutane or chloromethyl group alter biological activity in drug discovery contexts?
- Substituting the chloromethyl group with azide (via SN2) enables "click chemistry" for bioconjugation. Cyclobutane ring expansion to cyclopentane reduces ring strain, potentially enhancing metabolic stability. Comparative SAR studies with analogues (e.g., tert-butyl N-[1-(bromomethyl)cyclobutyl]carbamate) are critical .
Methodological Considerations
Q. What safety protocols are essential when handling tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate?
- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory. Use fume hoods to avoid inhalation of vapors .
- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste. Avoid aqueous cleanup to prevent hydrolysis .
Q. How can researchers validate the purity of this compound for use in catalytic studies?
- HPLC : Use a C18 column with UV detection at 210 nm. A purity threshold of ≥95% is recommended, with retention time compared to commercial standards .
- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (C: 54.20%, N: 5.75%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
